Xibornol
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Overview
Description
Xibornol is a lipophilic substance with antiseptic properties, primarily used in Italy and Spain. It is mainly administered to the throat as a spray mouthwash. The compound was discovered in the 1970s and is known for its effectiveness against Gram-positive pathogens of the respiratory tract .
Preparation Methods
The preparation of Xibornol involves synthetic routes that include the reaction of 3,4-xylenol with isobornyl chloride under specific conditions. The industrial production methods typically involve the use of self-microemulsifying drug delivery systems to create water-based suspensions for topical administration .
Chemical Reactions Analysis
Xibornol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: It can be reduced to form phenolic derivatives.
Substitution: this compound can undergo electrophilic aromatic substitution reactions, where the phenolic group can be substituted with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
Xibornol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying lipophilic antiseptics.
Industry: Employed in the formulation of topical antiseptic sprays and mouthwashes.
Mechanism of Action
The mechanism of action of Xibornol involves its interaction with bacterial cell membranes, leading to a reduction in cellular division and the synthesis of nucleic acids, proteins, and peptidoglycans. This results in the inhibition of bacterial growth and the elimination of pathogens .
Comparison with Similar Compounds
Xibornol is unique compared to other similar compounds due to its specific lipophilic properties and its effectiveness against a broad range of Gram-positive pathogens. Similar compounds include:
Borneol: A natural monoterpenoid with similar lipophilic properties, used as a permeation enhancer in drug delivery.
Phenol: A simpler aromatic compound with antiseptic properties, but less effective against a broad range of pathogens.
Chlorhexidine: A widely used antiseptic with broader antimicrobial activity but different chemical structure and properties.
This compound stands out due to its specific application in the treatment of respiratory tract infections and its unique chemical structure that enhances its lipophilic properties .
Properties
IUPAC Name |
4,5-dimethyl-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O/c1-11-8-14(16(19)9-12(11)2)15-10-13-6-7-18(15,5)17(13,3)4/h8-9,13,15,19H,6-7,10H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRHMQWZFJXKLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)C2CC3CCC2(C3(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472406 |
Source
|
Record name | Phenol, 4,5-dimethyl-2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34632-99-0, 13741-18-9 |
Source
|
Record name | Phenol, 4,5-dimethyl-2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Xibornol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.906 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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